Allylphosphonic dichloride

Overview

Description

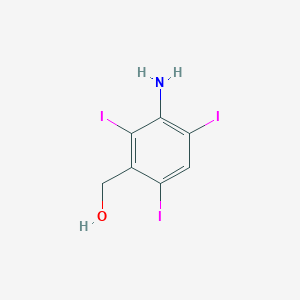

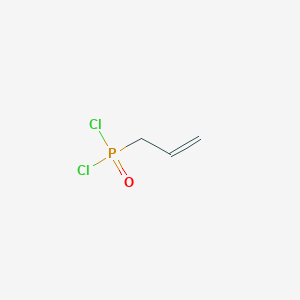

Allylphosphonic dichloride is an organophosphorus compound . It has the molecular formula C3H5Cl2OP .

Synthesis Analysis

The synthesis of alkylphosphonous dichlorides, such as Allylphosphonic dichloride, can be achieved by the reduction of the aluminum chloride – phosphorus trichloride – alkyl chloride complex in diethyl phthalate solution by finely powdered antimony . This method was developed in 1957 and has been demonstrated to be a general method for the synthesis of the more volatile alkylphosphonous dichlorides .

Molecular Structure Analysis

The molecular structure of Allylphosphonic dichloride consists of three carbon atoms, five hydrogen atoms, two chlorine atoms, one phosphorus atom, and one oxygen atom . The IUPAC name for this compound is 3-dichlorophosphorylprop-1-ene .

Physical And Chemical Properties Analysis

Allylphosphonic dichloride has a molecular weight of 158.95 g/mol . It has a computed XLogP3-AA value of 1.6, which is a measure of its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . It has two rotatable bonds . Its exact mass and monoisotopic mass are both 157.9455072 g/mol . Its topological polar surface area is 17.1 Ų . It has seven heavy atoms . Its complexity, as computed by Cactvs, is 106 .

Scientific Research Applications

Synthesis of γ-organosilyl derivatives : Allylphosphonic dichloride was used in the synthesis of γ-organosilyl derivatives of propylphosphonic bichloride and diethyl ester, achieved by adding hydride silanes in the presence of chlorplatinic acid or t-butyl peroxide (Chernyshev, Bugerenko, Lubuzh, & Petrov, 1962).

Preparation of chloropropyl phosphonic dichloride : A method was developed for preparing (3-chloropropyl)phosphonic dichloride using reactions of hypophosphorous acid and its sodium salt with allyl alcohol (Vinokurova & Aleksandrova, 1969).

Synthesis of cyclic phosphonate analogues : Allylphosphonic dichloride was utilized in the synthesis of cyclic phosphonate (phostone) analogues of carbohydrates, facilitating the creation of phostone sugar analogues (Stoianova & Hanson, 2001).

Antimalarial drug synthesis : Allylphosphonic dichloride played a role in the synthesis of the antimalarial drug FR900098, involving a key nitroso-ene reaction (Fokin et al., 2007).

Synthesis of dienyl phosphonates : Allylphosphonates of allylic alcohols were converted to conjugated dienyl phosphonates using a one-flask reaction process (Schmidt & Kunz, 2013).

Preparation of binuclear rhodium complex : Allylphosphonate was used in forming a new binuclear rhodium complex with two bridged bidentate allylphosphonate ligands (Gall et al., 1997).

properties

IUPAC Name |

3-dichlorophosphorylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl2OP/c1-2-3-7(4,5)6/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHAMOYJECKDMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCP(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164384 | |

| Record name | Allylphosphonic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allylphosphonic dichloride | |

CAS RN |

1498-47-1 | |

| Record name | P-2-Propen-1-ylphosphonic dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1498-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allylphosphonic dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001498471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allylphosphonic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.